

Application Notes and Protocols: DM-Nitrophen in the Study of Squid Giant Synapse

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of **DM-Nitrophen**, a photolabile calcium chelator, in elucidating the mechanisms of neurotransmitter release at the squid giant synapse. This model system, due to its large size, allows for direct presynaptic microinjection and simultaneous pre- and postsynaptic electrophysiological recordings, making it ideal for studying synaptic transmission.

Principle of Action

DM-Nitrophen is a "caged" calcium compound that, upon photolysis with a flash of UV light, rapidly releases free Ca²⁺ into the presynaptic terminal. This artificially induced, rapid increase in intracellular calcium concentration ([Ca²⁺]i) bypasses the need for voltage-gated calcium channel opening and directly triggers the molecular machinery responsible for synaptic vesicle fusion and neurotransmitter release. By controlling the timing and intensity of the light flash, researchers can precisely manipulate presynaptic [Ca²⁺]i and study its direct effects on the kinetics and magnitude of neurotransmitter release.

Key Applications

• Dissecting the Role of Calcium in Neurotransmitter Release: **DM-Nitrophen** allows for the direct demonstration that a rapid rise in presynaptic [Ca²⁺]i is the sufficient and immediate trigger for transmitter release, independent of membrane depolarization.[1][2]



- Investigating the Kinetics of Release: By producing a step-like increase in [Ca²⁺]i, the delay between the calcium signal and the postsynaptic response can be precisely measured, providing insights into the speed of the release machinery.
- Studying Calcium Cooperativity: While not explicitly detailed in the provided search results
 for the squid synapse, in similar preparations like the crayfish neuromuscular junction, DMNitrophen has been used to study the relationship between [Ca²⁺]i and the amount of
 transmitter released, revealing the cooperative nature of calcium's action.[3]
- Bypassing Voltage-Gated Channels: This technique allows for the study of the release process in isolation from the complexities of voltage-gated calcium channel kinetics and modulation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from experiments utilizing **DM-Nitrophen** in the squid giant synapse and the comparable crayfish neuromuscular junction.



Parameter	Value	Synapse Model	Reference
DM-Nitrophen Injection Solution			
DM-Nitrophen Concentration	2 - 10 mM (estimated in terminal)	Crayfish Neuromuscular Junction	[4]
Ca ²⁺ -loaded DM- Nitrophen	32% Ca ²⁺ -loaded	Squid Giant Synapse	
Co-injected Fura-2 Concentration	~100 μM	Squid Giant Synapse	_
Photolysis Parameters			_
Light Flash Energy	200 J	Squid Giant Synapse	
Light Delivery Time	75% of light within 400 μs	Squid Giant Synapse	
Estimated DM- Nitrophen Photolysis	~20% per flash	Squid Giant Synapse	
Electrophysiological Responses			_
Postsynaptic Depolarization Delay	< 1 ms after photolysis	Squid Giant Synapse	
EJP Increase (vs. control)	2 - 31 times	Crayfish Neuromuscular Junction	-
MEJP Frequency (resting)	1 - 10 quanta/s	Crayfish Neuromuscular Junction	_
MEJP Frequency (during photolysis)	3000 - 11,000 quanta/s	Crayfish Neuromuscular Junction	_



MEJP Frequency (in Ca ²⁺ -free Ringer)	800 - 10,000 quanta/s	Crayfish Neuromuscular Junction
Pharmacology		
Kainic Acid (to desensitize glutamate receptors)	1 - 3 mM	Squid Giant Synapse
Tetrodotoxin (TTX)	2 μΜ	Squid Giant Synapse
Tetraethylammonium (TEA)	20 mM	Squid Giant Synapse

Experimental Protocols Preparation of the Squid Giant Synapse

The squid giant synapse is located in the stellate ganglion. For these experiments, the ganglion is dissected and maintained in an oxygenated artificial seawater (ASW) solution. The large size of the presynaptic terminal and the postsynaptic axon allows for stable impalement with microelectrodes for injection and recording.

Presynaptic Microinjection of DM-Nitrophen

A solution containing **DM-Nitrophen**, often mixed with a calcium indicator dye like Fura-2 and a marker like rhodamine dextran, is pressure-injected into the presynaptic terminal. The final concentration of **DM-Nitrophen** in the terminal is crucial and is often estimated based on the fluorescence of the co-injected marker.

Photolysis of DM-Nitrophen

A high-intensity light source, such as a xenon flash lamp, is used to deliver a brief, intense pulse of UV light to the synapse. This light pulse causes the photolysis of **DM-Nitrophen**, leading to a rapid and localized increase in presynaptic [Ca²⁺]i. The timing and intensity of the flash can be precisely controlled.

Electrophysiological Recording



Simultaneous intracellular recordings are made from both the presynaptic and postsynaptic elements. The presynaptic electrode monitors the membrane potential and can be used to elicit action potentials. The postsynaptic electrode records the excitatory postsynaptic potential (EPSP), which is the direct result of neurotransmitter release.

Visualizations Signaling Pathway of DM-Nitrophen Action

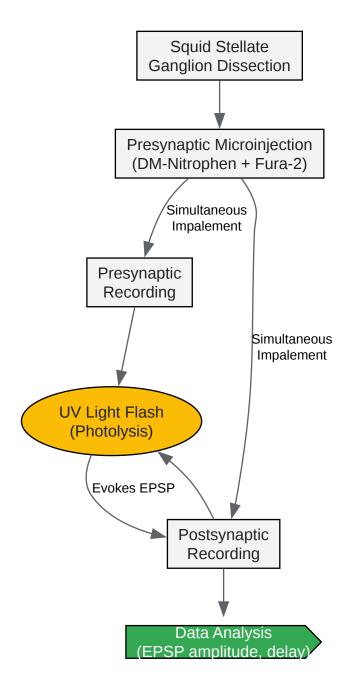


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Caption: **DM-Nitrophen** action pathway.

Experimental Workflow



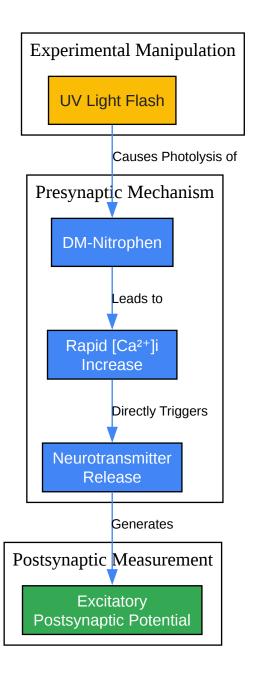


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Caption: Experimental workflow for **DM-Nitrophen** studies.

Logical Relationship of Key Components





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Caption: Causal chain from light flash to EPSP.

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References

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